4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid
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Overview
Description
4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid is an organic compound that features a furan ring, an amino group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid typically involves the reaction of furan-2-carbaldehyde with an appropriate amine and a butanoic acid derivative. One common method includes the condensation of furan-2-carbaldehyde with an amino acid under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can be employed to enhance the efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions
4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-ylmethanol derivatives .
Scientific Research Applications
4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amino and carboxyl groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler derivative with similar reactivity.
Furan-2-ylmethanol: A reduced form with different chemical properties.
Furan-2-ylmethylamine: An amine derivative with potential biological activity.
Uniqueness
4-((2-(Furan-2-yl)-2-oxoethyl)amino)butanoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
248583-21-3 |
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Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
4-[[2-(furan-2-yl)-2-oxoethyl]amino]butanoic acid |
InChI |
InChI=1S/C10H13NO4/c12-8(9-3-2-6-15-9)7-11-5-1-4-10(13)14/h2-3,6,11H,1,4-5,7H2,(H,13,14) |
InChI Key |
SAVYCBXMFGWEEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)CNCCCC(=O)O |
Origin of Product |
United States |
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